Thieno[3,2-b]pyridin-2-ylmethanol Thieno[3,2-b]pyridin-2-ylmethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14451353
InChI: InChI=1S/C8H7NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-4,10H,5H2
SMILES:
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol

Thieno[3,2-b]pyridin-2-ylmethanol

CAS No.:

Cat. No.: VC14451353

Molecular Formula: C8H7NOS

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

Thieno[3,2-b]pyridin-2-ylmethanol -

Specification

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
IUPAC Name thieno[3,2-b]pyridin-2-ylmethanol
Standard InChI InChI=1S/C8H7NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-4,10H,5H2
Standard InChI Key SAOXZYFYNGRREA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(S2)CO)N=C1

Introduction

Chemical Identity and Structural Features

Thieno[3,2-b]pyridin-2-ylmethanol belongs to the thienopyridine class, characterized by a fused thiophene (5-membered ring with sulfur) and pyridine (6-membered ring with nitrogen) system. The hydroxymethyl (-CH2OH) group at the 2-position distinguishes it from related derivatives.

Molecular and Structural Data

  • Molecular Formula: C₈H₇NOS

  • Molecular Weight: 165.21 g/mol

  • CAS Registry Number: 94191-19-2

  • IUPAC Name: thieno[3,2-b]pyridin-2-ylmethanol

  • SMILES: S1C=CC2=C1C=CC(CO)=N2

  • InChI Key: SAOXZYFYNGRREA-UHFFFAOYSA-N

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point107–108°C
Purity (Commercial)95–97%
SolubilityLimited in water; soluble in DMSO, ethanol

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via cyclization reactions. One common method involves:

  • Starting Material: 3-Cyanopyridine-2-thione derivatives.

  • Reaction: Cyclization with hydrazine hydrate or 2-cyanoethanethioamide under reflux conditions.

  • Yield Optimization: Adjusting solvent polarity (e.g., ethanol or DMSO) and temperature improves yields to 65–95%.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsIntermediate/Product
12-Cyanoethanethioamide, ethanol, refluxThieno[3,2-b]pyridine core
2Hydroxymethylation via Grignard or reductionThieno[3,2-b]pyridin-2-ylmethanol

Industrial Scalability

While lab-scale methods are well-documented, industrial production employs continuous flow reactors to enhance efficiency. Process optimization focuses on reducing byproducts and improving purity.

Chemical Reactivity and Derivatives

Key Reactions

  • Oxidation: Forms sulfoxides or sulfones using H₂O₂ or KMnO₄.

  • Reduction: Yields alcohols or amines via NaBH₄ or LiAlH₄.

  • Substitution: Nucleophilic substitution at the pyridine ring with alkyl halides.

Notable Derivatives

  • Thieno[3,2-b]pyridine-2-carboxylic acid: Used in anticancer drug candidates .

  • Triazolopyridines: Patent-pending compounds with c-Met kinase inhibition activity .

Biological and Pharmacological Applications

Anticancer Activity

  • Mechanism: Inhibits tyrosyl-DNA phosphodiesterase I (TDP1), disrupting DNA repair in cancer cells .

  • Efficacy: Demonstrates IC₅₀ values of 2.1 µM against multidrug-resistant KB-V1/Vbl cells.

Antimicrobial Properties

  • Spectrum: Active against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains.

SupplierQuantityPrice (USD)Purity
Thermo Scientific250 mg83.7097%
AccelPharmtech5 g390097%
AK Scientific250 mg24095%

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